molecular formula C5H8BrNO B6247619 (2Z)-2-bromo-3-(dimethylamino)prop-2-enal CAS No. 20591-60-0

(2Z)-2-bromo-3-(dimethylamino)prop-2-enal

Cat. No.: B6247619
CAS No.: 20591-60-0
M. Wt: 178
InChI Key:
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Description

(2Z)-2-Bromo-3-(dimethylamino)prop-2-enal is an organic compound characterized by the presence of a bromine atom, a dimethylamino group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-bromo-3-(dimethylamino)prop-2-enal typically involves the bromination of a precursor compound, followed by the introduction of the dimethylamino group. One common method includes the following steps:

    Bromination: Starting with a suitable alkene, bromine is added to form the dibromo intermediate.

    Aldehyde Formation: The dibromo intermediate undergoes dehydrobromination to form the bromoalkene with an aldehyde group.

    Dimethylamino Group Introduction: The final step involves the nucleophilic substitution of a dimethylamine to the bromoalkene.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances yield and purity while minimizing by-products.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form alcohols. For instance, using sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as thiols, amines, or cyanides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: (2Z)-2-bromo-3-(dimethylamino)propanoic acid.

    Reduction: (2Z)-2-bromo-3-(dimethylamino)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Synthesis of Complex Molecules: this compound serves as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

Biology:

    Biochemical Probes: The compound can be used to design biochemical probes for studying enzyme mechanisms and protein interactions.

Medicine:

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological pathways due to the presence of the dimethylamino group.

Industry:

    Material Science: It can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2Z)-2-bromo-3-(dimethylamino)prop-2-enal exerts its effects depends on its interaction with molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    (2E)-2-Bromo-3-(dimethylamino)prop-2-enal: An isomer with a different configuration around the double bond.

    (2Z)-2-Chloro-3-(dimethylamino)prop-2-enal: Similar structure but with a chlorine atom instead of bromine.

    (2Z)-2-Bromo-3-(methylamino)prop-2-enal: Similar structure but with a methylamino group instead of dimethylamino.

Uniqueness: (2Z)-2-Bromo-3-(dimethylamino)prop-2-enal is unique due to the combination of its bromine atom and dimethylamino group, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in synthetic applications and as a versatile intermediate in organic chemistry.

Properties

CAS No.

20591-60-0

Molecular Formula

C5H8BrNO

Molecular Weight

178

Purity

95

Origin of Product

United States

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